Cas no 2228693-73-8 (dimethyl({3-(oxiran-2-yl)phenylmethyl})amine)

Dimethyl({3-(oxiran-2-yl)phenylmethyl})amine is a versatile epoxide-functionalized amine compound with applications in polymer chemistry, adhesives, and coatings. Its structure combines a reactive oxirane ring with a tertiary amine group, enabling participation in epoxy curing reactions and serving as a catalyst or crosslinking agent. The compound’s stability and controlled reactivity make it suitable for formulations requiring precise curing kinetics. Additionally, its bifunctional nature allows for modifications in hybrid materials, enhancing mechanical and thermal properties. The phenylmethyl backbone contributes to improved solubility in organic matrices, facilitating homogeneous dispersion in composite systems. This compound is particularly valuable in high-performance epoxy resins and advanced material synthesis.
dimethyl({3-(oxiran-2-yl)phenylmethyl})amine structure
2228693-73-8 structure
Product Name:dimethyl({3-(oxiran-2-yl)phenylmethyl})amine
CAS No:2228693-73-8
MF:C11H15NO
MW:177.242902994156
CID:6240707
PubChem ID:165641680
Update Time:2025-10-28

dimethyl({3-(oxiran-2-yl)phenylmethyl})amine Chemical and Physical Properties

Names and Identifiers

    • dimethyl({3-(oxiran-2-yl)phenylmethyl})amine
    • 2228693-73-8
    • dimethyl({[3-(oxiran-2-yl)phenyl]methyl})amine
    • EN300-1778651
    • Inchi: 1S/C11H15NO/c1-12(2)7-9-4-3-5-10(6-9)11-8-13-11/h3-6,11H,7-8H2,1-2H3
    • InChI Key: XBDBVFZVFDACJE-UHFFFAOYSA-N
    • SMILES: O1CC1C1C=CC=C(CN(C)C)C=1

Computed Properties

  • Exact Mass: 177.115364102g/mol
  • Monoisotopic Mass: 177.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 15.8Ų

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Additional information on dimethyl({3-(oxiran-2-yl)phenylmethyl})amine

Dimethyl({3-(oxiran-2-yl)phenylmethyl})amine: A Comprehensive Overview

Dimethyl({3-(oxiran-2-yl)phenylmethyl})amine, with the CAS number 2228693-73-8, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a dimethylamine group with a phenylmethyl group substituted with an oxirane (epoxide) moiety. The presence of the oxirane ring introduces interesting reactivity and functional properties, making this compound a valuable building block in various chemical syntheses.

The dimethylamine group in this compound is known for its nucleophilic properties, which can facilitate reactions such as alkylation and acylation. The phenylmethyl group adds aromatic stability and potential for further functionalization, while the oxirane ring introduces a strained three-membered cyclic ether structure. This combination makes dimethyl({3-(oxiran-2-yl)phenylmethyl})amine a versatile molecule with applications in drug discovery, polymer chemistry, and advanced materials.

Recent studies have highlighted the role of dimethyl({3-(oxiran-2-yl)phenylmethyl})amine in the development of bioactive compounds. Researchers have explored its ability to act as a precursor for the synthesis of complex molecules with potential pharmacological activity. For instance, the compound has been used in the construction of heterocyclic frameworks that mimic natural product structures, which are often associated with therapeutic effects.

In addition to its role in drug discovery, dimethyl({3-(oxiran-2-yl)phenylmethyl})amine has found applications in polymer chemistry. The oxirane ring can undergo ring-opening polymerization under specific conditions, leading to the formation of high-performance polymers with tailored properties. These polymers have shown promise in areas such as adhesives, coatings, and biomedical devices due to their excellent mechanical strength and biocompatibility.

The synthesis of dimethyl({3-(oxiran-2-yl)phenylmethyl})amine typically involves multi-step processes that combine nucleophilic substitution and oxidation reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly routes to this compound. For example, the use of transition metal catalysts has significantly improved the yield and selectivity of key intermediates in its synthesis.

From an analytical perspective, dimethyl({3-(oxiran-2-yl)phenylmethyl})amine has been thoroughly characterized using modern spectroscopic techniques such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and MS (mass spectrometry). These studies have provided detailed insights into its molecular structure and reactivity, further enhancing its utility in chemical research.

In conclusion, dimethyl({3-(oxiran-2-yl)phenylmethyl})amine is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique combination of functional groups makes it an invaluable tool for researchers aiming to develop novel materials and therapeutic agents. As ongoing research continues to uncover new aspects of its chemistry, this compound is poised to play an even greater role in advancing modern science and technology.

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